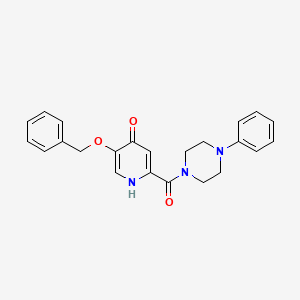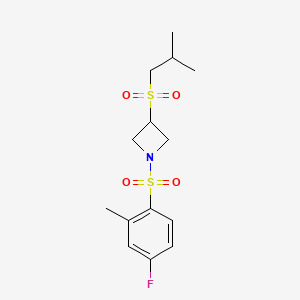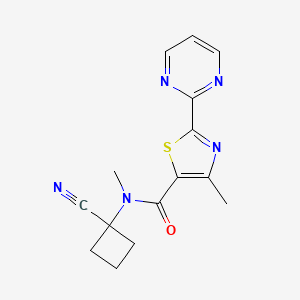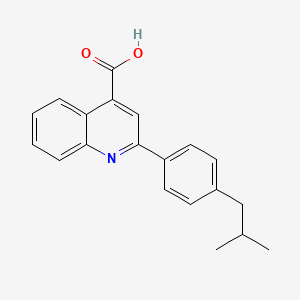
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one, also known as BPP-5a, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPP-5a belongs to the class of pyridinone derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one involves its ability to bind to specific target proteins, leading to the inhibition of their activity. For example, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to inhibit the activity of butyrylcholinesterase by binding to its active site, thereby preventing the hydrolysis of acetylcholine. Similarly, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to inhibit the activity of cancer-associated proteins, such as cyclin-dependent kinase 2, by binding to their active sites and preventing their phosphorylation.
Biochemical and Physiological Effects
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to have various biochemical and physiological effects, depending on the target protein it binds to. For example, the inhibition of butyrylcholinesterase by 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one leads to an increase in acetylcholine levels, which can improve cognitive function. Similarly, the inhibition of cancer-associated proteins by 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one leads to a decrease in cell proliferation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has several advantages for use in lab experiments, including its high purity and potency. However, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one, including the development of more efficient synthesis methods and the identification of new target proteins. Additionally, the potential applications of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in the treatment of other diseases, such as Parkinson's disease and cancer, should be further explored. Finally, the development of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one analogs with improved properties, such as solubility and selectivity, could lead to the development of more effective therapies.
Méthodes De Synthèse
The synthesis of 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one involves the reaction of 4-chloro-2-(1-benzyloxy-4-pyridinyl)-1H-pyridin-3-one with 4-phenylpiperazine-1-carboxylic acid under basic conditions. The reaction yields 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one in good yield and high purity.
Applications De Recherche Scientifique
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has been shown to exhibit potent inhibitory activity against various enzymes, including butyrylcholinesterase and acetylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one has also been shown to possess antiproliferative activity against cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
5-phenylmethoxy-2-(4-phenylpiperazine-1-carbonyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-21-15-20(24-16-22(21)29-17-18-7-3-1-4-8-18)23(28)26-13-11-25(12-14-26)19-9-5-2-6-10-19/h1-10,15-16H,11-14,17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBWGMQLVYIXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=O)C(=CN3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)pyridin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)


![N-tert-butyl-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2605888.png)
![Spiro[3.4]octane-2-carbaldehyde](/img/structure/B2605890.png)


![1-[4-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2605898.png)
![Tert-butyl (1S,3S,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2605900.png)
![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2605902.png)
